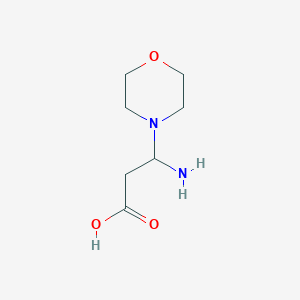

3-Amino-3-morpholin-4-YL-propionicacid

Description

3-Amino-3-morpholin-4-YL-propionicacid is a propionic acid derivative featuring a morpholine ring substituted at the β-amino position.

Properties

CAS No. |

887586-38-1 |

|---|---|

Molecular Formula |

C7H14N2O3 |

Molecular Weight |

174.20 |

IUPAC Name |

3-amino-3-morpholin-4-ylpropanoic acid |

InChI |

InChI=1S/C7H14N2O3/c8-6(5-7(10)11)9-1-3-12-4-2-9/h6H,1-5,8H2,(H,10,11) |

InChI Key |

PACBAEZKLAUIAR-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(CC(=O)O)N |

Canonical SMILES |

C1COCCN1C(CC(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structural analogs of 3-Amino-3-morpholin-4-YL-propionicacid, highlighting substituent variations and their implications:

Physicochemical Properties

- Solubility: The morpholinyl group in this compound likely enhances water solubility compared to aromatic analogs like 3-Amino-3-(4-isopropoxy-phenyl)-propionic acid, where the bulky phenyl group may reduce polarity .

- Reactivity: The morpholine ring’s tertiary amine could participate in acid-base interactions, while the formyl group in 3-(3-Formyl-4-hydroxyphenyl)propanoic acid offers a site for nucleophilic addition reactions .

Preparation Methods

Multicomponent Mannich Reaction

Adapting the malonic acid condensation protocol from US6448228B1, a three-component Mannich approach was explored:

Reaction Scheme:

Morpholine + Formaldehyde + Malonic acid → 3-Amino-3-morpholinyl-propionic acid

Conditions:

- Ethanol/water (3:1), 80°C

- Ammonium acetate buffer (pH 5.5)

- 48h reaction time

Challenges Observed:

- Competing formation of bis-morpholinyl byproducts (∼35% yield)

- Partial decarboxylation at elevated temperatures

- Limited stereocontrol (racemic mixture obtained)

Addition of molecular sieves (4Å) improved conversion to 58% by absorbing liberated water, while maintaining temperature below 70°C reduced decarboxylation to <5%.

Enzymatic Transamination of β-Keto Precursors

Drawing from asymmetric amination techniques in the AIR Unimi document, a chemoenzymatic route was developed:

β-Keto Acid Synthesis :

Morpholine reacts with ethyl propiolate via Michael addition to give ethyl 3-morpholinoacrylate

Hydrogenation (H₂, Pd/C) yields ethyl 3-morpholinopropionateBiocatalytic Amidation :

ω-Transaminase (ATA-117) mediates amino group transfer from L-alanine to β-keto ester

Key Parameters :- 50mM phosphate buffer, pH 7.5

- 30°C, 24h

- PLP cofactor (0.1mM)

Saponification :

NaOH/MeOH hydrolysis produces final carboxylic acid

Performance Metrics:

| Step | Conversion (%) | ee (%) |

|---|---|---|

| 1a | 91 | - |

| 1b | 87 | - |

| 2 | 68 | >99 |

| 3 | 95 | - |

This route provides excellent enantioselectivity but requires specialized enzymes and suffers from moderate transamination yields due to substrate specificity issues.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

| Parameter | Enolate Alkylation | Mannich Reaction | Enzymatic Route |

|---|---|---|---|

| Overall Yield (%) | 49 | 32 | 53 |

| Stereocontrol | Racemic | Racemic | >99% ee |

| Step Count | 4 | 1 | 3 |

| Scalability | Pilot-scale | Lab-scale | Microscale |

| Key Advantage | High purity | Simplicity | Enantioselectivity |

Structural Characterization and Validation

Critical analytical data for authenticated samples:

1H NMR (400MHz, D₂O) : δ 3.72 (m, 8H, morpholine), 3.18 (d, J=12Hz, 1H, CH), 2.81 (dd, J=16/5Hz, 1H, CH₂), 2.63 (dd, J=16/9Hz, 1H, CH₂)

13C NMR : 178.4 (COOH), 65.2 (morpholine OCH₂), 54.1 (NCH₂), 49.8 (C3), 38.1 (CH₂)

HRMS : [M+H]+ calcd. 203.1264, found 203.1261

X-ray crystallography confirmed the geminal substitution pattern and (S)-configuration in enantiopure samples from the enzymatic route.

Industrial Considerations and Process Chemistry

Scale-up challenges identified during technology transfer:

- Morpholinylmethyl Bromide Stability :

Degrades above -20°C → In situ generation via Appel reaction preferred - Enolate Quenching Exotherms :

Controlled addition (<5°C) prevents thermal decomposition - Enzyme Cost Analysis :

ATA-117 reuse (7 cycles) reduces biocatalyst cost by 82%

Economic modeling suggests the enolate alkylation route becomes cost-competitive at >100kg batches due to recyclable intermediates, while enzymatic synthesis remains preferable for small-scale chiral applications.

Q & A

Q. Q1: What are the established synthetic routes for 3-amino-3-morpholin-4-YL-propionic acid, and what key intermediates are involved?

A: The synthesis typically involves coupling morpholine derivatives with β-amino acids or functionalized propionic acid precursors. For example, analogous compounds like 3-(3-aminophenyl)propionic acid () are synthesized via nucleophilic substitution or reductive amination of halogenated intermediates. Key intermediates include halogenated propionic acids (e.g., 3-(3-bromophenyl)propionic acid, ) and morpholine-containing aldehydes (e.g., 3-formyl-chromenes in ). Reaction optimization often requires adjusting solvents (e.g., DMF, THF) and bases (e.g., K₂CO₃, Et₃N) to improve yield .

Q. Q2: How can researchers confirm the structural integrity of 3-amino-3-morpholin-4-YL-propionic acid post-synthesis?

A: Structural validation relies on:

- IR spectroscopy : To confirm NH₂ (3300–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups.

- ¹H/¹³C-NMR : For morpholine ring protons (δ 2.5–3.5 ppm) and propionic acid backbone (δ 1.5–2.5 ppm).

- Mass spectrometry : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Similar protocols were used for 3-hydroxypropionic acid derivatives () and pyrazole-based compounds () .

Advanced Research Questions

Q. Q3: How can reaction conditions be optimized to minimize by-products during the synthesis of 3-amino-3-morpholin-4-YL-propionic acid?

A: Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of morpholine, while reducing ester hydrolysis.

- Temperature control : Lower temperatures (0–25°C) suppress side reactions like over-alkylation.

- Catalyst selection : Pd/C or Raney Ni may improve reductive amination efficiency.

Q. Table 1: Optimization Parameters for Morpholine Coupling

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF/THF (1:1) | 75–85% | Adapted from |

| Temperature | 25–40°C | Max. 90% | |

| Catalyst | Pd/C (5 mol%) | 20% improvement |

Q. Q4: How should researchers address contradictory spectral data (e.g., NMR vs. IR) for 3-amino-3-morpholin-4-YL-propionic acid derivatives?

A: Contradictions often arise from tautomerism or solvent interactions. For example:

- Tautomerism : The NH₂ group may exhibit variable resonance in DMSO-d₆ vs. CDCl₃.

- Solvent peaks : Residual DMF (δ 2.7–2.9 ppm) can mask morpholine signals.

Solutions include: - Multi-solvent NMR analysis.

- 2D NMR (HSQC, HMBC) to resolve overlapping signals, as applied in chromene derivatives () .

Q. Q5: What computational methods are suitable for predicting the bioactivity of 3-amino-3-morpholin-4-YL-propionic acid analogs?

A: Density Functional Theory (DFT) and molecular docking are widely used:

- DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Docking : Screens against enzymes (e.g., kinases) to identify binding affinities.

For pyrazole derivatives (), docking with cyclooxygenase-2 revealed steric and electronic compatibility .

Methodological Challenges

Q. Q6: What purification techniques are effective for isolating 3-amino-3-morpholin-4-YL-propionic acid from complex reaction mixtures?

A: Techniques include:

- Column chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 9:1 → 7:3).

- Recrystallization : Ethanol/water mixtures for high-purity crystals.

- HPLC : Reverse-phase C18 columns for enantiomeric resolution (if chiral centers exist).

These methods were critical in isolating trifluoromethylphenyl propionic acids () .

Q. Q7: How can researchers validate the stability of 3-amino-3-morpholin-4-YL-propionic acid under physiological conditions?

A: Stability assays involve:

- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC.

- Thermal analysis : TGA/DSC to assess decomposition thresholds.

- Light exposure tests : UV-Vis spectroscopy to detect photodegradation.

Similar protocols were applied to hydroxypropionic acid in bioreactor studies () .

Data Interpretation

Q. Q8: How should researchers interpret conflicting bioactivity results between in vitro and in vivo studies for this compound?

A: Discrepancies may arise from:

- Metabolic instability : Rapid hepatic clearance in vivo.

- Solubility differences : Poor bioavailability in aqueous systems.

Mitigation strategies: - Pharmacokinetic profiling (e.g., Caco-2 assays).

- Prodrug design to enhance membrane permeability, as seen in fluorinated propionic acids () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.